N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide
Description
This compound is a structurally complex oxalamide derivative featuring:
- A piperidin-2-yl core substituted with a 4-fluorophenyl sulfonyl group.
- An ethyl linker connecting the piperidine ring to the N1-oxalamide nitrogen.
- A 2-methoxyphenethyl group attached to the N2-oxalamide nitrogen.
The oxalamide linker (N1,N2-oxalamide) distinguishes it from classical amide-based pharmaceuticals, offering unique stereoelectronic properties .
Propriétés
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O5S/c1-33-22-8-3-2-6-18(22)13-15-26-23(29)24(30)27-16-14-20-7-4-5-17-28(20)34(31,32)21-11-9-19(25)10-12-21/h2-3,6,8-12,20H,4-5,7,13-17H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLXTAGSJDZQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Piperidine Substitution Patterns
The 2-piperidinyl configuration in the target compound contrasts with 4-piperidinyl analogs like fentanyl and its derivatives (Figure 1, ). Key differences include:
- Receptor Binding: 4-Piperidinyl compounds (e.g., fentanyl) exhibit high μ-opioid receptor affinity due to optimal spatial alignment of pharmacophores.
- Metabolic Stability: Sulfonyl groups (as in the target compound) could reduce susceptibility to oxidative metabolism compared to non-sulfonylated analogs .
Table 1: Piperidine Substitution in Related Compounds
Sulfonamide and Sulfonyl Derivatives
The 4-fluorophenyl sulfonyl group in the target compound shares similarities with sulfonamide-containing compounds in and :
Table 2: Sulfonyl/Sulfonamide-Containing Analogues
Oxalamide vs. Amide Linkers
The oxalamide (N1,N2-oxalamide) linker differentiates the target compound from amide-based analgesics like fentanyl and methoxyacetyl fentanyl ():
Table 3: Linker Comparison
Aromatic Substituents
The 2-methoxyphenethyl group in the target compound contrasts with halogenated or alkylated aryl groups in analogs:
- Receptor Selectivity: 2-Methoxy substitution may favor δ-opioid or non-opioid targets, unlike fluorinated analogs (e.g., 2’-fluoro ortho-fluorofentanyl) that retain μ-opioid activity .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide?
The synthesis involves:
- Piperidine Intermediate Formation : Reacting 4-fluorophenyl sulfonyl chloride with piperidine derivatives under basic conditions to form the sulfonamide-functionalized piperidine intermediate .
- Oxalamide Coupling : Using oxalyl chloride or activated esters to couple the piperidine intermediate with 2-methoxyphenethylamine. Reaction conditions (e.g., dry DCM, 0–5°C) prevent side reactions .
- Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : Confirms substituent positions (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~550 [M+H]⁺) .
- X-ray Crystallography : Resolves 3D conformation, critical for docking studies .
Q. What are the primary biological targets and assays used to study this compound?
- Targets : Kinases (e.g., RSK), GPCRs, or ion channels, inferred from structural analogs .
- Assays :
- Enzyme inhibition (IC₅₀ determination via fluorescence polarization) .
- Receptor binding (radioligand displacement assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Design of Experiments (DOE) : Vary temperature (e.g., 0°C vs. RT), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 1–5 mol% DMAP) to identify optimal parameters .
- In-line Analytics : Use FTIR or HPLC to monitor intermediate formation and minimize byproducts .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay Standardization : Control variables like buffer pH, ATP concentration in kinase assays .
- Comparative SAR Analysis : Test structural analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .
Q. What strategies are recommended for designing in vivo studies with this compound?
- Animal Models : Use xenograft models (e.g., HT-29 colon cancer) for oncology applications, dosing at 10–50 mg/kg .
- Formulation : Solubilize in PEG-400/saline (80:20) for IP administration .
- PK/PD Analysis : Measure plasma half-life (t₁/₂) via LC-MS/MS and correlate with target engagement .
Methodological Notes
- Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR alongside enzyme assays) .
- Scalability : Transition from batch to flow chemistry for multi-gram synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
